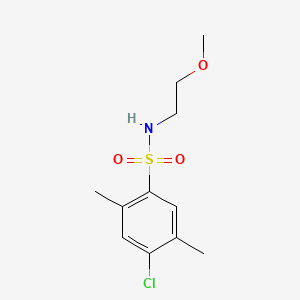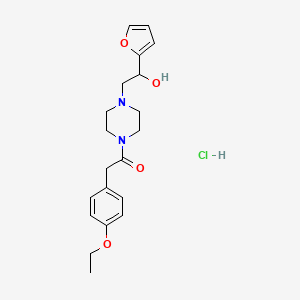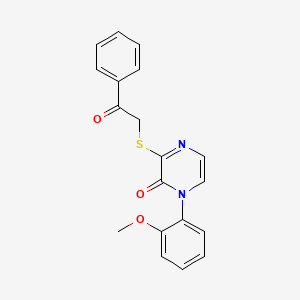
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, an iodine-substituted pyrazole ring at the fourth position, and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of a base such as sodium ethoxide.
Iodination: The next step involves the iodination of the pyrazole ring. This can be achieved by reacting the pyrazole with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the ethyl and methyl groups. This can be done using ethyl iodide and methyl iodide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution: Formation of azides, nitriles, and thioureas.
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Used as a probe to study biological processes involving pyrazole derivatives. It can also be used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the substituents. The iodine atom in the compound can participate in halogen bonding, which can enhance its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(4-bromopyrazol-3-yl)-5-methylpyrazole
- 1-Ethyl-4-(4-chloropyrazol-3-yl)-5-methylpyrazole
- 1-Ethyl-4-(4-fluoropyrazol-3-yl)-5-methylpyrazole
Uniqueness
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins. Additionally, the iodine atom can be easily replaced by other substituents through nucleophilic substitution reactions, making the compound a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
1-ethyl-4-(4-iodo-1H-pyrazol-5-yl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4/c1-3-14-6(2)7(4-12-14)9-8(10)5-11-13-9/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPJUIHIHBSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C=NN2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)
![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)

![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2866591.png)
![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)
![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)
![(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2866595.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine](/img/structure/B2866597.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)
